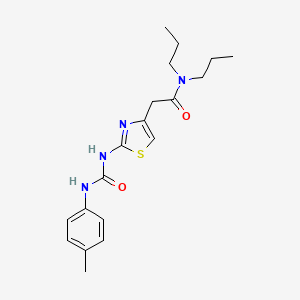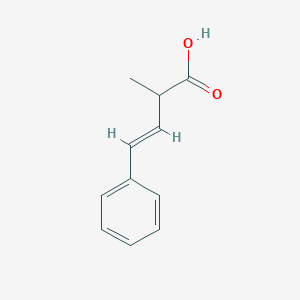
4-Phenyl-2-methyl-3-butenoic acid
Descripción general
Descripción
4-Phenyl-2-methyl-3-butenoic acid, also known as trans-Styrylacetic acid, is a chemical compound with the linear formula C6H5CH=CHCH2CO2H . It has a molecular weight of 162.19 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid . Another method involves the use of ether solvents like anhydrous diethyl ether .Molecular Structure Analysis
The molecular structure of this compound can be represented as C6H5CH=CHCH2CO2H . The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it has been shown to react with methoxy-substituted arynes . It can also be converted into its methyl ester derivative .Physical and Chemical Properties Analysis
This compound has a molecular weight of 162.1852 . It is also known to be light sensitive .Aplicaciones Científicas De Investigación
Antifungal Activity
4-Phenyl-2-methyl-3-butenoic acid, isolated from Streptomyces koyangensis strain VK-A60, demonstrates significant antifungal activity. It has been effective against pathogens such as Colletotrichum orbiculare, Magnaporthe grisea, and Pythium ultimum. Its protective activity on rice leaves against M. grisea and its efficacy in suppressing anthracnose development on cucumber plants highlight its potential as a fungicide (Lee, Lee, Moon, & Hwang, 2005).
Asymmetric Hydrogenation Catalyst
Research has explored the optimization of asymmetric hydrogenation of 3-phenyl-3-butenoic acid using rhodium(I)-4,5-bis[(diphenylphosphino)methyl]-2,2-dimethyldioxolane (DIOP) catalyst systems. The study focused on the effects of tertiary amines and solvent polarities on enantio-selectivity, achieving notable asymmetric yield (Yamamoto, Ikeda, & Yin, 1989).
Synthesis of Derivatives for Bioactivity
A direct method to synthesize 4-aryl-3-butenoic acid through a carboxylic-acid-directed oxidative Heck reaction has been reported, resulting in moderate to good yields. Given the known bioactivity of 4-phenyl-3-butenoic acid, these derivatives may also possess bioactive properties (Yang, Liu, Zhou, Huang, & Zhao, 2020).
Anti-Tumorigenic HDAC Inhibitor
4-Phenyl-3-butenoic acid (PBA) has been identified as an inhibitor of histone deacetylase (HDAC) enzymes, indicating anti-tumorigenic properties. PBA increases the acetylation levels of selected histone subtypes and shows inhibitory effects on HDAC enzymes at micromolar concentrations. This discovery points to its potential in cancer therapeutics (Ali, Burns, Lucrezi, May, Green, & Matesic, 2015).
Breast Cancer Treatment
Compounds related to 4-oxo-butenoic acid derivatives, including 4-phenyl-3-butenoic acid, have been studied for their anti-tumor properties against breast carcinoma. The research demonstrates the utility of these compounds as potential therapeutic agents in the treatment of breast cancer (Miles, Yurjevich, Krasnykh Olga Petrovna, Pimenova Valentinovna, & Goun, 1958).
Mecanismo De Acción
Target of Action
The primary target of 4-Phenyl-2-methyl-3-butenoic acid is the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) . This enzyme plays a crucial role in the bioactivation of peptide hormones . Additionally, this compound has been identified as an inhibitor of histone deacetylase (HDAC) enzymes .
Mode of Action
This compound: interacts with its targets by inhibiting their activity. It inhibits PAM, which has anti-inflammatory properties and has been shown to inhibit the growth of certain cancer cells . Furthermore, it increases the acetylation levels of selected histone subtypes in a dose and time-dependent manner, an effect attributable to the inhibition of HDAC enzymes .
Biochemical Pathways
The inhibition of PAM and HDAC enzymes by This compound affects several biochemical pathways. The inhibition of PAM can impact the bioactivation of peptide hormones . On the other hand, the inhibition of HDAC enzymes can lead to increased acetylation levels of histones, affecting gene expression . This can result in the modulation of signaling pathways involved in growth and survival, especially downregulation of JNK and upregulation of p38 MAPK .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of PAM and HDAC enzymes, leading to changes in peptide hormone bioactivation and histone acetylation respectively . These changes can affect cell growth and survival, potentially inhibiting the growth of certain cancer cells .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Phenyl-2-methyl-3-butenoic acid interacts with PAM, inhibiting its function . This interaction is significant as PAM plays a crucial role in the amidation of peptide hormones . The compound has also been shown to inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of selected histone subtypes .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the growth of ras-mutated epithelial and human lung carcinoma cells . It also increases gap junction intercellular communication and modulates activation of p38 mitogen-activated protein kinase (p38 MAPK) and c-jun N-terminal kinase (JNK) in tumorigenic cells .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of PAM and HDAC enzymes . This leads to changes in the acetylation levels of histones, which can impact gene expression . The compound also modulates signaling pathways involved in cell growth and survival, particularly downregulating JNK and upregulating p38 MAPK .
Dosage Effects in Animal Models
It has been reported to have anti-inflammatory effects in animal models of acute and chronic inflammation .
Metabolic Pathways
The metabolic pathways of this compound involve three main processes: aromatic hydroxylation, lactonization, and N-dealkylation .
Propiedades
IUPAC Name |
(E)-2-methyl-4-phenylbut-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-9H,1H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNSNYYTGUANTL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175890-13-8 | |
| Record name | (3E)-2-methyl-4-phenylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



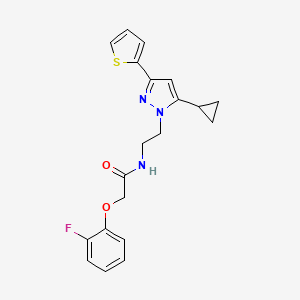
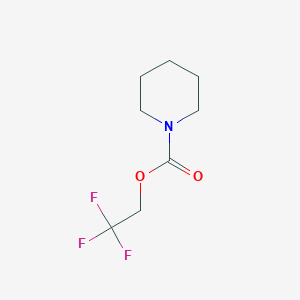
![Ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B2685588.png)
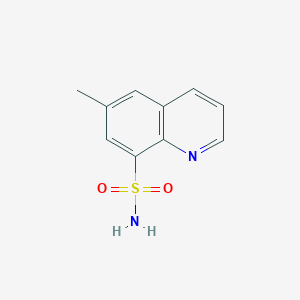
![Di-tert-butyl [methylenebis(oxy)]biscarbamate](/img/structure/B2685593.png)
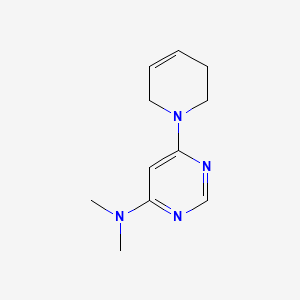
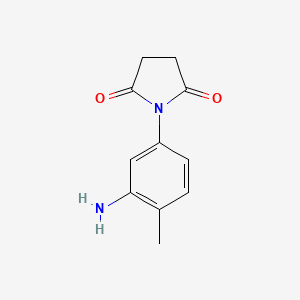
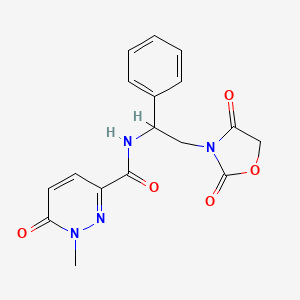
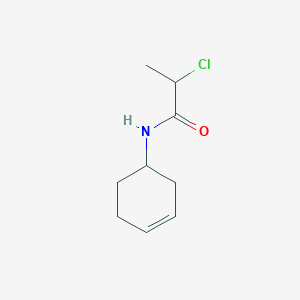
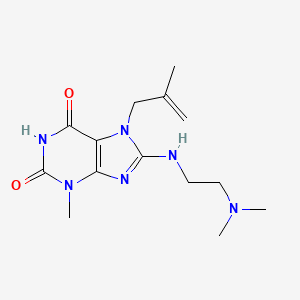
![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2685603.png)
![2-(5-((4-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2685605.png)
